molecular formula C16H11Cl2N B13754551 4,6-Dichloro-8-methyl-2-phenylquinoline CAS No. 1156272-69-3

4,6-Dichloro-8-methyl-2-phenylquinoline

Cat. No.: B13754551
CAS No.: 1156272-69-3
M. Wt: 288.2 g/mol
InChI Key: ZTMUJQGBMCDFOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6-Dichloro-8-methyl-2-phenylquinoline typically involves the reaction of appropriate substituted anilines with chloroquinoline derivatives under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-chloro-3-formylquinoline in the presence of a base . Industrial production methods may involve the use of catalysts such as NaHSO4·SiO2 to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

4,6-Dichloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes or disrupt cellular signaling pathways .

Comparison with Similar Compounds

4,6-Dichloro-8-methyl-2-phenylquinoline can be compared with other quinoline derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

CAS No.

1156272-69-3

Molecular Formula

C16H11Cl2N

Molecular Weight

288.2 g/mol

IUPAC Name

4,6-dichloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11Cl2N/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ZTMUJQGBMCDFOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

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